N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
Description
Context of 1H-1,3-Benzodiazol-2-amine Derivatives within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Among these, nitrogen-containing heterocycles are of paramount importance due to their widespread presence in natural products and synthetic bioactive molecules. 1H-1,3-Benzodiazol-2-amine, the parent structure of the title compound, belongs to the benzimidazole (B57391) family, which is a prominent class of heterocyclic compounds.
The derivatives of 1H-1,3-benzodiazol-2-amine are characterized by substitutions on the amine group or the benzimidazole ring system. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. Such alterations are crucial in the design of new molecules with specific biological activities. The study of these derivatives provides valuable insights into structure-activity relationships (SAR), a fundamental concept in drug discovery and materials science.
Significance of the Benzodiazole Scaffold in Contemporary Chemical Research
The benzodiazole scaffold, also known as benzimidazole, is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry because of its ability to interact with a wide range of biological targets with high affinity. The planarity of the benzimidazole system, combined with its hydrogen bonding capabilities and the potential for various substitutions, makes it a versatile building block for the development of therapeutic agents.
The significance of the benzimidazole scaffold is underscored by its presence in numerous approved drugs with diverse pharmacological activities. For instance, derivatives of benzimidazole are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The antiviral drug Maribavir, for example, contains a substituted N-isopropyl-1H-benzo[d]imidazol-2-amine moiety, highlighting the relevance of this particular substitution pattern. Research continues to explore the potential of the benzimidazole core in addressing a wide array of diseases.
Rationale for Investigating N-Substituted Aminobenzodiazoles
The investigation of N-substituted aminobenzodiazoles, such as N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, is driven by the quest for novel compounds with enhanced or specific biological activities. The substitution on the exocyclic nitrogen atom of 2-aminobenzimidazole (B67599) can significantly influence the molecule's properties and its interaction with biological targets.
The rationale for this area of research can be summarized as follows:
Modulation of Physicochemical Properties: The introduction of an N-substituent, like the isopropyl group in the title compound, alters the molecule's size, shape, and lipophilicity. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters for drug development.
Exploring Structure-Activity Relationships (SAR): By systematically varying the N-substituent, researchers can probe the specific structural requirements for a desired biological effect. This allows for the optimization of lead compounds to improve their potency and selectivity.
Accessing Novel Chemical Space: The synthesis of new N-substituted derivatives expands the library of available compounds for biological screening, increasing the chances of discovering novel therapeutic agents. The development of efficient synthetic methodologies for these compounds is therefore an active area of research. For instance, the synthesis of related N-substituted benzimidazoles has been achieved through the condensation of o-phenylenediamines with various reagents. nih.gov
While detailed research findings specifically for this compound are not extensively published in peer-reviewed literature, the study of its isomers and related derivatives provides a strong foundation for its potential significance. For example, the positional isomer, 2-(propan-2-yl)-1H-1,3-benzodiazol-5-amine (CAS 1724-56-7), has been synthesized and characterized, with its spectroscopic data providing a reference for similar structures.
Interactive Data Table: Properties of a Related Isomer
Below is a table summarizing some of the reported properties for the related isomer, 2-(propan-2-yl)-1H-1,3-benzodiazol-5-amine.
| Property | Value |
| Molecular Formula | C10H13N3 |
| Molecular Weight | 175.23 g/mol |
| Appearance | White powder |
| Melting Point | 189–191°C |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 1.25 (d, J = 6.8 Hz, 6H), 3.12 (septet, J = 6.8 Hz, 1H), 6.82 (d, J = 8.4 Hz, 1H), 7.24 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 8.95 (s, 2H) |
| IR (KBr) ν (cm⁻¹) | 3370 (N-H stretch), 1620 (C=N stretch), 1245 (C-N stretch) |
Data sourced from a study on 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
The continued exploration of N-substituted aminobenzodiazoles like this compound is expected to yield valuable insights and potentially lead to the discovery of new molecules with significant applications in various scientific disciplines.
Synthetic Strategies for this compound and Related Benzimidazoles
The synthesis of this compound, a member of the benzimidazole family, along with its analogous derivatives, employs a variety of established and modern synthetic methodologies. These strategies focus on the efficient construction of the core benzimidazole ring system and the subsequent introduction of substituents. Key approaches include condensation reactions, multi-step sequences, one-pot methodologies, and catalytic strategies to enhance reaction efficiency and yield.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-propan-2-yl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H2,11,12,13) |
InChI Key |
KRNAPWQWOXYDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of N Propan 2 Yl 1h 1,3 Benzodiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzimidazole (B57391) ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. The protons on the isopropyl group, being in an aliphatic region, resonate at higher field.
A characteristic broad singlet for the N-H proton of the benzimidazole ring is expected, with its chemical shift being sensitive to solvent and concentration. The methine (CH) proton of the isopropyl group will appear as a multiplet due to coupling with the six equivalent methyl (CH₃) protons. These methyl protons, in turn, will present as a doublet, split by the single methine proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40-7.10 | m | 4H | Ar-H |
| ~4.00 | sept | 1H | CH (isopropyl) |
| ~1.30 | d | 6H | CH₃ (isopropyl) |
| Variable | br s | 1H | NH (imidazole) |
| Variable | br s | 1H | NH (amino) |
Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Assignment
The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. The spectrum will show distinct signals for the benzimidazole ring carbons and the isopropyl group carbons. The C2 carbon of the benzimidazole ring, being bonded to three nitrogen atoms, is expected to be significantly deshielded and appear at a low field. The aromatic carbons will resonate in the typical range for benzene (B151609) derivatives, with C3a and C7a (the bridgehead carbons) showing distinct shifts. The aliphatic carbons of the isopropyl group will appear at a much higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C2 (imidazole) |
| ~142.0 | C3a/C7a |
| ~121.0 | C4/C7 |
| ~114.0 | C5/C6 |
| ~45.0 | CH (isopropyl) |
| ~23.0 | CH₃ (isopropyl) |
Note: The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the structural connectivity. chemicalbook.comnih.gov
COSY (Correlation Spectroscopy): A COSY spectrum would establish the proton-proton coupling networks. Key correlations would be observed between the adjacent aromatic protons on the benzimidazole ring, and critically, between the methine (CH) proton and the methyl (CH₃) protons of the isopropyl group, confirming the presence of the isopropyl moiety. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the isopropyl group to their corresponding carbon signals. For instance, the methine proton signal would correlate with the methine carbon signal, and the methyl proton signals would correlate with the methyl carbon signal. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. A key correlation would be expected between the methine proton of the isopropyl group and the C2 carbon of the benzimidazole ring, confirming the N-isopropyl substitution pattern. Correlations between the aromatic protons and the various aromatic carbons would also be observed, aiding in their specific assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Mode Assignment and Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the benzimidazole and amino groups will appear as distinct bands in the high-frequency region. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl group will also be prominent. The C=N stretching of the imidazole (B134444) ring and the C-N stretching of the amino group will have characteristic absorptions in the fingerprint region.
Analysis of Characteristic Absorption Bands
The analysis of the positions and shapes of the absorption bands provides definitive evidence for the presence of specific functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching | Benzimidazole and Amino |
| 3100-3000 | C-H stretching | Aromatic |
| 2980-2850 | C-H stretching | Aliphatic (isopropyl) |
| 1640-1600 | C=N stretching | Imidazole |
| 1590-1450 | C=C stretching | Aromatic |
| 1350-1250 | C-N stretching | Amino |
Note: The wavenumbers are estimated based on typical ranges for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₀H₁₃N₃), the exact mass is a fundamental physical constant.
While direct experimental data for this specific compound is not publicly available, predicted HRMS data for its constitutional isomer, (2S)-1-(1H-benzimidazol-2-yl)propan-2-amine, which shares the identical molecular formula, offers valuable insight. uni.lu The predicted monoisotopic mass is 175.11095 Da. uni.lu In HRMS analysis, the compound is typically ionized to form various adducts, with the protonated molecule [M+H]⁺ being one of the most common.
Predicted HRMS Data for C₁₀H₁₃N₃ Isomers
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₄N₃⁺ | 176.11823 |
| [M+Na]⁺ | C₁₀H₁₃N₃Na⁺ | 198.10017 |
| [M+K]⁺ | C₁₀H₁₃N₃K⁺ | 214.07411 |
| [M+NH₄]⁺ | C₁₀H₁₇N₄⁺ | 193.14477 |
Data derived from predictions for a constitutional isomer. uni.lu
Fragmentation Pattern Analysis for Structural Elucidation
In tandem mass spectrometry (MS/MS), a specific ion (typically the molecular ion or a protonated molecule) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure.
The fragmentation of this compound is expected to proceed through characteristic pathways dictated by its structure, which combines a stable benzimidazole core with a secondary amine linkage to an isopropyl group.
Alpha-Cleavage: A primary fragmentation pathway for the isopropyl group is the loss of a methyl radical (•CH₃), a process known as alpha-cleavage. This would result in a prominent fragment ion at m/z 160 [M-15]⁺.
N-C Bond Cleavage: The bond between the exocyclic nitrogen and the isopropyl group is susceptible to cleavage. This can lead to the formation of a protonated 2-aminobenzimidazole (B67599) ion at m/z 134.
Benzimidazole Ring Fragmentation: The stable benzimidazole ring itself can undergo fragmentation, often involving the elimination of small neutral molecules like hydrogen cyanide (HCN). nih.gov
Proposed Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Description |
|---|---|---|
| 176 | [C₁₀H₁₄N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 160 | [C₉H₁₀N₃]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |
| 134 | [C₇H₈N₃]⁺ | Cleavage of the N-isopropyl bond, yielding protonated 2-aminobenzimidazole |
| 133 | [C₇H₇N₃]⁺ | Formation of the 2-aminobenzimidazole radical cation |
This table is based on established fragmentation principles for related chemical structures. nih.govresearchgate.netdocbrown.info
Hyphenated Techniques (e.g., LC-MS) for Nitrogen Heterocycle Analysis
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of nitrogen heterocycles in complex mixtures. nih.govchromalytic.com These compounds, including this compound, are often polar, which can present challenges for traditional reversed-phase liquid chromatography. researchgate.netmdpi.com
LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. chromalytic.com For polar nitrogen heterocycles, methods like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which incorporate both reversed-phase and ion-exchange characteristics, are often employed to achieve effective separation. nih.govnih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances the analysis by providing structural confirmation of the separated components, making it an invaluable tool for both qualitative and quantitative studies. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure and chromophores within the molecule.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is dominated by its principal chromophore: the benzimidazole ring system. youtube.com A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. youtube.com The absorption bands observed in the spectrum arise from specific electronic transitions. For benzimidazole and its derivatives, these are primarily π → π* (pi to pi-star) transitions associated with the conjugated aromatic system. acs.org
Studies on benzimidazole-containing structures show characteristic absorption bands in the UV region. acs.org The fusion of the benzene and imidazole rings creates an extended π-electron system. The electronic transitions within this system are what give rise to the molecule's characteristic UV absorption profile.
Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Approximate Wavelength Region | Chromophore |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | 240-300 nm | Benzimidazole Ring |
| n → π* | Non-bonding to π* antibonding | >300 nm (often weak) | Nitrogen lone pairs |
This table is based on typical values for benzimidazole and related heterocyclic systems. acs.orgnih.gov
Solvent Effects on UV-Vis Spectra
The polarity of the solvent in which a UV-Vis spectrum is measured can significantly influence the position and intensity of absorption bands, an effect known as solvatochromism. christuniversity.inslideshare.net These shifts occur because solvents can interact differently with the ground and excited electronic states of the solute molecule. youtube.comnih.gov
Bathochromic Shift (Red Shift): This is a shift of an absorption band to a longer wavelength. For π → π* transitions, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state, decreasing the energy gap and causing a bathochromic shift. slideshare.net
Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength. For n → π* transitions, polar protic solvents (like water or ethanol) can form hydrogen bonds with the non-bonding electrons of the nitrogen atoms. This stabilizes the ground state more than the excited state, increasing the energy gap and resulting in a hypsochromic shift. slideshare.net
Therefore, when analyzing this compound, a shift to longer wavelengths for its main π → π* absorption bands would be expected as the solvent polarity increases from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2S)-1-(1H-benzimidazol-2-yl)propan-2-amine |
| 2-aminobenzimidazole |
| Hydrogen cyanide |
| Hexane |
X Ray Crystallography and Solid State Structural Analysis of N Propan 2 Yl 1h 1,3 Benzodiazol 2 Amine Derivatives
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be generated, from which the precise positions of atoms, their connectivity, and their spatial relationships can be elucidated. For N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine and its analogs, SC-XRD provides a wealth of information.
The core of the this compound structure is the benzimidazole (B57391) ring system. X-ray diffraction studies on related benzimidazole derivatives reveal that this fused ring system is typically planar or nearly planar. nih.gov For instance, in the structure of (1H-Benzodiazol-2-ylmethyl)diethylamine, the benzimidazole ring system shows a maximum deviation from planarity of only 0.022 Å for the C6 atom. nih.gov
| Bond Type | Typical Length (Å) | Compound Example |
| C-N (imidazole ring) | 1.32 - 1.39 | General Benzimidazoles |
| C=N (imidazole ring) | 1.30 - 1.35 | General Benzimidazoles |
| C-C (benzene ring) | 1.36 - 1.41 | General Benzimidazoles |
| C-N (exocyclic amine) | 1.35 - 1.45 | General Benzimidazoles |
This table presents typical bond length ranges observed in benzimidazole derivatives.
Bond angles within the benzimidazole ring are consistent with a fusion of a five-membered and six-membered ring. The angles around the sp2-hybridized carbon and nitrogen atoms in the rings are typically close to 120° and 108°, respectively. The geometry around the nitrogen of the isopropylamino group provides information about its hybridization and steric environment.
The conformation of the N-(propan-2-yl) group relative to the benzimidazole plane is a key structural feature. Due to potential steric hindrance between the isopropyl group and the hydrogen atom on the N1 position of the benzimidazole ring, rotation around the exocyclic C-N bond may be restricted. This can lead to specific preferred conformations in the solid state. In some crystal structures of substituted benzimidazoles, disorder in alkyl substituents has been observed. For example, in the crystal structure of (1H-Benzodiazol-2-ylmethyl)diethylamine, one of the ethyl groups was found to be disordered over two sites. nih.gov This indicates that multiple conformations can be energetically accessible.
For chiral derivatives of this compound, SC-XRD is an indispensable tool for the unambiguous determination of absolute stereochemistry. By using anomalous dispersion effects, the absolute configuration of a chiral center can be determined, which is crucial for understanding its interaction with biological targets. For example, in a study on the asymmetric transfer hydrogenation of imines, the absolute configuration of a resulting chiral amine product containing a benzofuran (B130515) moiety was confirmed by X-ray crystallographic analysis. acs.org
The solid-state packing of this compound derivatives is dictated by a variety of intermolecular interactions. The benzimidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the imine-like nitrogen atom). This allows for the formation of robust hydrogen-bonding networks, which often play a primary role in the crystal packing. In the crystal structure of (1H-Benzodiazol-2-ylmethyl)diethylamine, molecules are linked by N—H⋯N hydrogen bonds to form chains. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
| N—H⋯N | Benzimidazole N-H | Benzimidazole N | N···N distance of 2.8 - 3.2 Å |
| π–π Stacking | Benzimidazole Ring | Benzimidazole Ring | Interplanar distance of 3.3 - 3.8 Å |
| C—H⋯π | Aliphatic/Aromatic C-H | Benzimidazole Ring | H···π distance of 2.5 - 2.9 Å |
This table summarizes common intermolecular interactions in benzimidazole derivatives.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a crystalline sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid.
For this compound and its derivatives, PXRD can be used to:
Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.
Assess the phase purity of a sample, as different crystalline forms (polymorphs) or impurities will give rise to a different pattern.
Monitor solid-state transformations, such as those induced by changes in temperature or humidity.
While a specific PXRD pattern for the title compound is not available in the searched literature, the pattern for a related compound, N¹,N²-di(2-hydroxy)benzylidenbenzene-1,2-di-imine, which is synthesized from 1,2-diaminobenzene (a precursor to benzimidazole), illustrates the type of data obtained. researchgate.net The pattern shows a series of sharp peaks at specific 2θ angles, confirming the crystalline nature of the material. researchgate.net
Crystalline Sponge Method for Analyzing Low-Melting Point or Oil Analytes
Obtaining single crystals suitable for SC-XRD can be a major bottleneck, especially for compounds that are liquids, oils, or only available in minute quantities. The crystalline sponge method offers an innovative solution to this challenge. researchgate.netresearchgate.netnih.govnih.gov This technique involves soaking the analyte into the pores of a pre-formed, porous crystalline host (the "sponge"), which is typically a metal-organic framework (MOF). researchgate.netresearchgate.netnih.govnih.gov The analyte molecules become ordered within the pores of the sponge, allowing their structure to be determined by SC-XRD as if they were part of the host crystal. researchgate.netresearchgate.netnih.govnih.gov
For an oily or low-melting derivative of this compound that fails to crystallize on its own, the crystalline sponge method could be employed for its structural elucidation. The process generally involves:
Synthesis of the crystalline sponge, such as {[(ZnI₂)₃(tpt)₂]·x(solvent)}n (where tpt is tris(4-pyridyl)-1,3,5-triazine). nih.gov
Soaking the sponge in a solution containing the benzimidazole derivative.
Collecting X-ray diffraction data on the guest-loaded sponge.
Analyzing the diffraction data to determine the structure of the entrapped guest molecule.
This method has been successfully applied to a wide range of small molecules and natural products, demonstrating its power in overcoming the challenge of crystallization. nih.gov
Computational and Theoretical Investigations of N Propan 2 Yl 1h 1,3 Benzodiazol 2 Amine
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its properties. nih.gov These calculations provide a foundational understanding of the molecule's behavior at an atomic level.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Table 1: Predicted Geometrical Parameters for a Representative N-Alkyl-1H-benzodiazol-2-amine (N-Butyl-1H-benzimidazole)
| Parameter | Bond Length (Å) - Theoretical | Bond Length (Å) - Experimental |
| C1–N26 | 1.386 | 1.391 |
| C2–N27 | 1.387 | 1.367 |
| C7–N26 | 1.377 | - |
| C7–N27 | 1.306 | - |
Data sourced from a study on N-Butyl-1H-benzimidazole and presented for comparative purposes. nih.gov
Electronic Structure Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. dergipark.org.tr
A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr For benzimidazole (B57391) derivatives, the HOMO is typically localized over the benzimidazole ring, indicating its electron-donating capability. dergipark.org.tr The LUMO is also generally distributed over the benzimidazole and any attached phenyl rings. dergipark.org.tr In N-alkyl-substituted benzimidazoles, extensive delocalization of π-electrons can occur through hyperconjugation, where σ-electrons from the alkyl group's bonds interact with the benzimidazole ring. nih.gov This interaction can influence the HOMO-LUMO energy levels.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Benzimidazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: This data is for a related imidazole (B134444) derivative and serves as an illustrative example. Current time information in Edmonton, CA.
Quantum Chemical Descriptors: Chemical Hardness, Softness, and Electrophilicity Index
Quantum chemical descriptors derived from HOMO and LUMO energies provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap results in greater hardness, indicating higher stability. nih.gov
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules. nih.gov
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η) as ω = μ² / (2η), where μ = (EHOMO + ELUMO) / 2.
These descriptors are valuable in predicting how this compound would interact with other chemical species.
Table 3: Calculated Quantum Chemical Descriptors for a Representative Benzimidazole Derivative
| Descriptor | Formula | Value (Illustrative) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24355 eV |
| Chemical Softness (S) | 1 / η | 0.44572 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) where μ = (EHOMO + ELUMO) / 2 | 3.6335 eV |
Values are calculated based on the illustrative HOMO/LUMO energies in Table 2.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a topological analysis method that provides a measure of the probability of finding an electron pair in a specific region of a molecule. dailymotion.com It is a powerful tool for visualizing and understanding chemical bonding, distinguishing between covalent bonds, ionic bonds, and non-bonding electrons (lone pairs). researchgate.net
An ELF analysis of this compound would reveal regions of high electron localization corresponding to the covalent bonds (C-C, C-N, C-H, N-H) and the lone pairs on the nitrogen atoms. researchgate.net The distribution of ELF basins and their attractors would provide a quantitative description of the bonding pattern. researchgate.net For instance, the ELF map would clearly show the delocalized π-system of the benzene (B151609) ring and the localized σ-bonds of the isopropyl group, offering a detailed picture of the electronic structure. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for investigating the electronic excited states of molecules. scirp.org This method extends the foundational principles of DFT to time-dependent phenomena, allowing for the calculation of properties such as electronic absorption spectra and the nature of electronic transitions.
The simulation of the ultraviolet-visible (UV-Vis) spectrum of this compound via TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which correlate with the intensity of absorption bands. researchgate.net The calculations are typically performed on a geometry-optimized structure of the molecule. For benzimidazole derivatives, the electronic transitions are often of a π → π* nature, localized on the aromatic system. scirp.org
The introduction of an N-isopropyl group is not expected to significantly shift the primary absorption bands compared to the unsubstituted 2-aminobenzimidazole (B67599), though subtle shifts may occur due to electronic and steric effects. The solvent environment can also influence the UV-Vis spectrum, a factor that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov
Table 1: Predicted UV-Vis Absorption Data for this compound (Illustrative)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 305 | 0.15 | HOMO → LUMO (π → π*) |
| S0 → S2 | 280 | 0.28 | HOMO-1 → LUMO (π → π*) |
| S0 → S3 | 250 | 0.12 | HOMO → LUMO+1 (π → π*) |
Note: This data is illustrative and based on general expectations for 2-aminobenzimidazole derivatives. Actual values would require specific TD-DFT calculations.
The electronic transitions in this compound can be further analyzed for their charge transfer (CT) characteristics. mdpi.com This involves examining the molecular orbitals involved in the transition, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring system, while the LUMO is also distributed over this aromatic core. nih.gov
In this compound, the electronic transitions are expected to be predominantly localized within the benzimidazole moiety. The amino group, being an electron-donating group, can influence the electron density distribution in the ground and excited states. The isopropyl substituent is generally considered to be a weak electron-donating group and is unlikely to induce significant intramolecular charge transfer (ICT) from the substituent to the aromatic ring upon photoexcitation. mdpi.com The analysis of the molecular electrostatic potential (MEP) surface can visually represent the charge distribution and potential sites for electrophilic and nucleophilic attack. nih.gov
Vibrational Spectroscopy Simulations (FT-IR, Raman)
Computational methods, particularly DFT, are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.
For this compound, key vibrational modes would include the N-H stretching of the secondary amine and the imidazole ring, C-H stretching of the aromatic and isopropyl groups, C=N and C=C stretching within the benzimidazole ring, and various bending and deformation modes. researchgate.net Comparing the computed spectra of the monomer and potential hydrogen-bonded dimers can provide insights into intermolecular interactions. nih.gov
Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (imidazole) | 3450 | Medium | Weak |
| N-H Stretch (amine) | 3350 | Medium | Weak |
| C-H Stretch (aromatic) | 3100-3000 | Medium | Strong |
| C-H Stretch (aliphatic) | 2980-2850 | Strong | Medium |
| C=N Stretch | 1630 | Strong | Medium |
| C=C Stretch (aromatic) | 1600-1450 | Strong | Strong |
| N-H Bend | 1550 | Medium | Weak |
Note: This data is illustrative. Precise values depend on the level of theory and basis set used.
Theoretical NMR Chemical Shift Predictions (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukyoutube.com This method computes the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net
For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum would show signals for the aromatic protons, the methine and methyl protons of the isopropyl group, and the N-H protons of the amine and imidazole moieties. The ¹³C NMR spectrum would display distinct signals for the carbons of the benzimidazole ring and the isopropyl group. The accuracy of GIAO predictions is generally high, though deviations can occur, particularly for protons involved in hydrogen bonding. modgraph.co.uknih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (N-H, imidazole) | ~11-12 |
| ¹H (aromatic) | ~7.0-7.5 |
| ¹H (N-H, amine) | ~5.0-6.0 |
| ¹H (CH, isopropyl) | ~3.5-4.0 |
| ¹H (CH₃, isopropyl) | ~1.2 |
| ¹³C (C=N, C2) | ~155-160 |
| ¹³C (aromatic) | ~110-140 |
| ¹³C (CH, isopropyl) | ~45-50 |
| ¹³C (CH₃, isopropyl) | ~20-25 |
Note: These are estimated values based on analogous structures. Actual shifts depend on the solvent and experimental conditions.
Aromaticity Indices Calculation (e.g., NICS, LI, DI)
Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. mdpi.com NICS values are typically calculated at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with negative values indicating aromaticity. semanticscholar.org Other indices include those based on electronic properties, such as the delocalization index (DI) and the π-fluctuation index (FLU), and geometric indices like the harmonic oscillator model of aromaticity (HOMA).
For the benzimidazole core of this compound, the benzene and imidazole rings would be analyzed separately. Both rings are expected to exhibit aromatic character, though the degree of aromaticity may differ. The benzene ring is anticipated to have a higher degree of aromaticity compared to the five-membered imidazole ring. researchgate.net
Table 4: Calculated Aromaticity Indices for the Rings of this compound (Illustrative)
| Ring | NICS(1) (ppm) | HOMA |
|---|---|---|
| Benzene Ring | -9.5 | 0.95 |
| Imidazole Ring | -7.0 | 0.80 |
Note: This data is illustrative and based on general knowledge of benzimidazole systems.
Analysis of Core Structures and Isomers via Computational Approaches
Computational methods are instrumental in studying the structural properties and conformational landscape of molecules. For this compound, this includes the analysis of its core benzimidazole structure and potential isomers. Tautomerism is a key feature of the 1H-benzimidazole ring, and computational studies can determine the relative energies of the possible tautomers.
Furthermore, conformational analysis of the N-isopropyl group can identify the most stable rotamers. The planarity of the benzimidazole ring system is also a point of interest, as substituents can sometimes induce slight deviations from planarity. nih.gov The analysis of bond lengths and angles from the optimized geometry provides a detailed picture of the molecular structure. For instance, the C-N bonds within the imidazole ring are expected to have lengths intermediate between single and double bonds, indicative of electron delocalization.
Coordination Chemistry of 1h 1,3 Benzodiazol 2 Amine Ligands
Coordination Behavior of 2-Aminobenzodiazole Derivatives towards Transition Metal Ions
2-Aminobenzimidazole (B67599) and its derivatives typically act as monodentate or bidentate ligands. As a monodentate ligand, coordination usually occurs through the pyridine-type nitrogen atom (N3) of the benzimidazole (B57391) ring, which has a lone pair of electrons available for forming a coordinate covalent bond. researchgate.netjocpr.com However, the specific coordination mode can be influenced by several factors, including the nature of the metal ion, the substituents on the benzimidazole ring, and the reaction conditions.
The exocyclic amino group at the 2-position can also participate in coordination, leading to the formation of chelate rings. This bidentate coordination is often observed in complexes with transition metals. The amino group has been found to be crucial for interactions with or between biomolecules due to its hydrogen donor character. preprints.org
Studies have shown that 2-aminobenzimidazole derivatives can form stable complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Ag(I). researchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), with the general formula M(L)₂(NO₃)₂·nH₂O. researchgate.net In some cases, mixed-ligand complexes have also been synthesized, incorporating other ligands like imidazole (B134444). rsc.org
The coordination behavior can be further modified by N-substitution on the amino group or the imidazole ring. For instance, N-substituted 2-aminobenzimidazoles can be synthesized through various methods, including cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles. researchgate.net These substitutions can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.
Synthesis of Metal Complexes with Benzodiazole-Based Ligands
The synthesis of metal complexes with benzimidazole-based ligands, including 2-aminobenzimidazole derivatives, is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. jocpr.comroyalsocietypublishing.org Common solvents include ethanol, methanol, and DMF. jocpr.comprimescholars.com The reaction is often carried out at room temperature or with gentle heating under reflux. preprints.org
For example, complexes of 2-aminobenzimidazole with nitrates of cobalt(II), nickel(II), copper(II), zinc(II), and silver(I) have been synthesized by reacting the metal nitrates with the ligand in a 1:2 molar ratio. researchgate.net Similarly, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives have been prepared from the corresponding metal salts and 2-(1H-benzimidazol-2-yl)-phenol derivatives. royalsocietypublishing.org
Microwave-assisted synthesis has also been employed as a green chemistry approach for the preparation of metal complexes of benzimidazole derivatives, offering advantages such as shorter reaction times and higher yields. ekb.eg Another synthetic strategy involves the copper-catalyzed domino reaction of o-haloanilines and carbodiimides to produce a variety of 2-aminobenzimidazole derivatives, which can then be used as ligands. acs.org
In some instances, Schiff base ligands are first synthesized from 2-aminobenzimidazole and an aldehyde, which are then reacted with metal ions to form the final complexes. primescholars.comresearchgate.net The resulting Schiff base complexes often exhibit different coordination geometries and properties compared to the complexes of the parent 2-aminobenzimidazole.
The table below summarizes the synthesis of some metal complexes with 2-aminobenzimidazole and its derivatives.
| Ligand | Metal Ion | Synthetic Method | Solvent | Resulting Complex |
| 2-Aminobenzimidazole | Co(II), Ni(II), Cu(II), Zn(II), Ag(I) | Direct reaction with metal nitrates | Not specified | M(L)₂(NO₃)₂·nH₂O |
| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Reaction with metal salts | Ethanol | [M(L)₂] |
| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol | Co(III), Cu(II) | Reaction with metal ions in 2:1 and 1:1:1 ratios with 1,10-phenanthroline | Not specified | C1-C4 |
| 2-aminomethyl benzimidazole and salicylaldehyde (B1680747) derivatives | Cu(II) | Schiff base condensation followed by complexation | Not specified | [Cu(L)Br] |
| 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles | Cu(II), Ni(II) | Reaction with metal chlorides | Ethanolic solution | M(La-d)₂Cl₂·nH₂O |
Structural Characterization of Benzodiazole Coordination Compounds
Infrared (IR) spectroscopy is particularly useful for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N and N-H stretching bands of the benzimidazole ring upon complexation can indicate the involvement of the imidazole nitrogen and the exocyclic amino group in coordination. researchgate.netprimescholars.com For instance, a shift in the C=N stretching frequency is often observed when the pyridine-type nitrogen coordinates to the metal ion. jocpr.com
Magnetic susceptibility measurements help to determine the geometry of the complexes. For example, tetrahedral geometries have been proposed for Co(II), Ni(II), and Zn(II) complexes, while a square-planar stereochemistry has been suggested for a Cu(II) complex, and a linear geometry for an Ag(I) complex based on their magnetic properties. researchgate.net
Single-crystal X-ray diffraction studies have confirmed various coordination modes and geometries for benzimidazole-based metal complexes. scilit.commdpi.comrsc.org For example, the crystal structure of dichlorobis{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole-κN³}zinc(II) has been determined, providing detailed structural information. tubitak.gov.tr In some cases, dimeric structures are formed where two metal centers are bridged by other ligands. rsc.org The planarity of the benzimidazole core is a common feature in many of these crystal structures. scilit.com
The table below summarizes the characterization data for some metal complexes of 2-aminobenzimidazole derivatives.
| Complex | Characterization Techniques | Proposed Geometry | Key Findings |
| [Co(L)₂(NO₃)₂]·H₂O | Elemental analysis, Molar conductivity, Magnetic susceptibility, IR spectra | Tetrahedral | Non-electrolyte, coordination via pyridine (B92270) nitrogen |
| [Ni(L)₂(NO₃)₂]·2H₂O | Elemental analysis, Molar conductivity, Magnetic susceptibility, IR spectra | Tetrahedral | Non-electrolyte, coordination via pyridine nitrogen |
| [Cu(L)₂(NO₃)₂] | Elemental analysis, Molar conductivity, Magnetic susceptibility, IR spectra | Square-planar | Non-electrolyte, coordination via pyridine nitrogen |
| [Zn(L)₂(NO₃)₂]·6H₂O | Elemental analysis, Molar conductivity, Magnetic susceptibility, IR spectra | Tetrahedral | 1:1 electrolyte, coordination via pyridine nitrogen |
| [Ag(L)₂(NO₃)]·NO₃ | Elemental analysis, Molar conductivity, Magnetic susceptibility, IR spectra | Linear | 1:1 electrolyte, coordination via pyridine nitrogen |
L = 2-aminobenzimidazole
Theoretical Studies on Metal-Ligand Interactions and Coordination Modes
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become invaluable tools for complementing experimental findings and providing deeper insights into the nature of metal-ligand interactions and coordination modes in benzodiazole complexes. rsc.orgekb.egnih.gov These computational methods allow for the optimization of molecular geometries, calculation of electronic properties, and prediction of spectroscopic data.
DFT calculations can be used to determine the most stable coordination mode of the ligand. For example, studies have investigated whether 2-aminobenzimidazole derivatives coordinate to metal ions in a monodentate or bidentate fashion. The calculations can also predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researchgate.net
Furthermore, theoretical studies can elucidate the electronic structure of the complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the reactivity and stability of the complex. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov
For instance, DFT studies on metal complexes with a 1,3,5-triazino[1,2-a]benzimidazole moiety have been used to optimize the geometries of the ligand and its Mn(II), Co(II), Cu(II), and Zn(II) complexes. ekb.eg Similarly, DFT calculations on Fe(III) and Ni(II) imidazole-benzimidazole mixed-ligand complexes have shown that metal coordination reduces the energy gap and increases the softness of the complexes, enhancing their reactivity. rsc.org
Applications of Benzodiazole Derivatives in Advanced Materials Science Chemical Aspects
Utilization in Organic Semiconductors and Optoelectronic Devices (e.g., LEDs, Solar Cells)
The benzimidazole (B57391) core is extensively used in materials for organic electronics due to its favorable electronic properties and high thermal stability. alfa-chemistry.com Its electron-deficient nature makes it an effective component for transporting electrons. alfa-chemistry.com This property is crucial for the performance and stability of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Detailed Research Findings:
Electron Transport Materials: Benzimidazole derivatives are widely employed as electron transport materials (ETMs) and host materials in OLEDs. alfa-chemistry.com Their electron-deficient imidazole (B134444) ring improves electron affinity, facilitating efficient electron injection and transport from the cathode to the emissive layer. alfa-chemistry.com This enhances device stability and efficiency by confining charge carriers and excitons within the light-emitting layer. alfa-chemistry.com
Bipolar Semiconductor Materials: By combining the electron-transporting benzimidazole group with a hole-transporting moiety, researchers can create ambipolar semiconductor materials that can transport both electrons and holes effectively. alfa-chemistry.com This is advantageous for simplifying device architecture and improving performance.
Organic Solar Cells: In the realm of photovoltaics, benzimidazole derivatives have been explored as components of both donor and acceptor materials. For instance, polycyclic benzimidazole derivatives have been synthesized and their optical and electrochemical properties studied for potential application in perovskite solar cells. researchgate.net Furthermore, polymer semiconductors incorporating a 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) unit, a related heterocyclic structure, have demonstrated narrow bandgaps and broad absorption, making them suitable for organic thin-film transistors and polymer solar cells. nih.gov These polymers have shown balanced ambipolar transport with significant electron and hole mobilities. nih.gov
Development of Fluorescent Probes based on Photophysical Properties
The benzimidazole scaffold is a popular fluorophore in the design of chemosensors and fluorescent probes. Its photophysical properties can be readily tuned by chemical modification, and the nitrogen atoms in the imidazole ring can act as binding sites for various analytes. researchgate.net
Detailed Research Findings:
Ion Detection: Benzimidazole-based probes have been developed for the highly sensitive and selective detection of various metal ions. For example, a "turn-on" fluorescent probe, (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP), was synthesized for the rapid detection of total iron (Fe³⁺/Fe²⁺). rsc.org The probe itself is non-fluorescent, but upon interaction with iron, it emits a strong blue fluorescence with a detection limit as low as 0.25 nM. rsc.org Another probe, (E)-1-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)naphthalen-2-ol (BIN), acts as a "turn-on" sensor for Zn²⁺ in aqueous solutions and has been successfully used to detect zinc ions in living zebrafish. oup.com
pH Sensing: A family of ratiometric two-photon fluorescent probes derived from benzimidazole (BH1–3 and BH1L) has been reported for monitoring acidic pH values in living cells. acs.org These probes exhibit a distinct blue-to-green color change in their emission spectrum as the pH decreases from 7.5 to 4.0. acs.org
Biomolecule Detection: A fluorescent "turn-on" probe, 2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide (ABIA), demonstrated high selectivity and sensitivity for detecting cysteine over other amino acids, with a detection limit of 16.3 nM. mdpi.com This probe was also effective for imaging intracellular cysteine in a lung cancer cell line. mdpi.com
| Probe Name | Target Analyte | Sensing Mechanism | Key Photophysical Property | Detection Limit |
| FBBAP | Fe³⁺/Fe²⁺ | Turn-on Fluorescence | Emits blue fluorescence upon binding | 0.25 nM rsc.org |
| BIN | Zn²⁺ | Turn-on Fluorescence | Blue fluorescence turns on with Zn²⁺ | 2.26 µM oup.com |
| BH Series | Acidic pH | Ratiometric | Blue-to-green emission color change | pKa 4.9-6.1 acs.org |
| ABIA | Cysteine | Turn-on Fluorescence | Fluorescence turns on in visible region | 16.3 nM mdpi.com |
| BMF | ClO⁻ | Turn-on Fluorescence | Strong fluorescence after adding ClO⁻ | Not Specified nih.gov |
Exploration in Non-Linear Optics (NLO) Applications
Materials with non-linear optical (NLO) properties are crucial for technologies like frequency conversion, telecommunications, and optical data processing. Benzimidazole derivatives have emerged as promising candidates for NLO applications due to their conjugated π-electron systems, which facilitate efficient electron delocalization. tandfonline.com
Detailed Research Findings:
Second-Harmonic Generation (SHG): The NLO properties of benzimidazole derivatives are often evaluated by their ability to generate the second harmonic, a frequency-doubling effect. Certain benzimidazole derivatives have shown significant SHG efficiency, making them valuable for developing optical devices. tandfonline.com The growth of single crystals of benzimidazole and its derivatives is a key area of research to maximize these properties. tandfonline.comtandfonline.com
Third-Order NLO Properties: The third-order NLO properties of Mn-doped benzimidazole thin films have been investigated using the Z-scan technique. arxiv.org These films exhibited saturation absorption and negative nonlinearity, which are important for applications like optical limiting. arxiv.org Studies on model compounds containing benzimidazole, benzothiazole, and benzoxazole (B165842) units have also been conducted to understand their third-order optical nonlinearities. acs.org
Molecular Switching: Quantum chemical studies have explored the use of benzimidazole derivatives as reversible second-order NLO molecular switches. rsc.org By abstracting a proton from the imidazole nitrogen, the first hyperpolarizability (a measure of NLO activity) can be dramatically increased, effectively switching the material from an "off" to an "on" state. rsc.org
Insights into Corrosion Inhibition Mechanisms at Metal Surfaces
Benzimidazole derivatives are highly effective corrosion inhibitors for various metals and alloys, such as carbon steel and copper, particularly in acidic environments. onepetro.orgnih.govproquest.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. acs.org
Detailed Research Findings:
Mechanism of Action: The inhibition mechanism involves the adsorption of the benzimidazole molecules onto the metal surface. acs.org This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the molecular structure. proquest.com These features allow the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and a stable protective film. onepetro.org This process follows adsorption models like the Langmuir adsorption isotherm. proquest.com
Inhibition Efficiency: Studies on various derivatives have demonstrated high inhibition efficiencies. For example, 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA) showed superior performance compared to its non-methylated counterpart in inhibiting carbon steel corrosion in 0.5 M HCl. onepetro.orgkfupm.edu.sa In another study, benzimidazole derivatives tested on mild steel in 1 M HCl achieved inhibition efficiencies ranging from 90.4% to 95.7%. nih.gov
Theoretical and Surface Analysis: The inhibition mechanism is often corroborated by quantum chemical calculations using Density Functional Theory (DFT), which provides insights into the electron transfer process. onepetro.org Surface analysis techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) confirm the formation of a protective inhibitor film on the metal surface. onepetro.orgkfupm.edu.sa
| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |
| 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA) | Carbon Steel | 0.5 M HCl | High (specific % not stated, but > BPBA) onepetro.orgkfupm.edu.sa |
| 2-(2-Bromophenyl)-1H-benzimidazole (BPBA) | Carbon Steel | 0.5 M HCl | Effective (specific % not stated) onepetro.orgkfupm.edu.sa |
| Various Benzimidazole Derivatives | Mild Steel | 1 M HCl | 90.4 - 95.7 nih.gov |
| 4-phenyl/methylphenyl/methoxyphenyl derivatives | Mild Steel | 15% HCl | High (specific % not stated) acs.org |
Applications in Optical Data Storage and Liquid Crystal Displays
The rigid, rod-like structure of certain benzimidazole derivatives makes them suitable for applications in liquid crystal (LC) technology and potentially in optical data storage.
Detailed Research Findings:
Liquid Crystals: Benzimidazole-based compounds have been synthesized and shown to exhibit liquid crystalline phases, such as nematic and smectic phases. tandfonline.comrsc.org A series of derivatives incorporating a difluoro-substituted phenyl and an ethynyl (B1212043) linking group displayed enantiotropic nematic phases and exceptionally high birefringence. tandfonline.comresearchgate.net High birefringence is a critical property for materials used in displays and other photonic devices. The molecular structure, featuring a large π-conjugated system, is credited for this property. researchgate.net
Optical Data Storage: While direct applications in optical data storage are less commonly reported, the photoswitchable nature of some benzimidazole derivatives suggests potential in this area. Arylazobenzimidazoles have been investigated as versatile visible-light photoswitches. nih.gov These molecules can be reversibly isomerized between two states using light, and some derivatives exhibit excellent thermal stability of the metastable Z-isomer, a key requirement for data storage applications. nih.gov
Proton Conduction in LCs: A unique application combines liquid crystal properties with proton conductivity. A series of biphenyl (B1667301) benzoate (B1203000) compounds with a terminal benzimidazole moiety was shown to exhibit smectic A and nematic phases that facilitate anhydrous proton conduction. rsc.org This demonstrates the potential for creating ordered materials with specific ion transport properties.
Future Directions and Emerging Research Areas for N Propan 2 Yl 1h 1,3 Benzodiazol 2 Amine
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine and its derivatives is increasingly focused on green and sustainable practices. researchgate.net Traditional methods often require harsh conditions, hazardous solvents, and long reaction times, leading to environmental and economic challenges. chemmethod.com Emerging research is geared towards developing methodologies that are not only efficient but also environmentally benign.
Key areas for future development include:
Green Catalysts and Solvents: Research is moving towards the use of eco-friendly catalysts and alternative solvent systems. researchgate.net Deep Eutectic Solvents (DES), for instance, can serve as both the reaction medium and reagent, simplifying work-up procedures and improving yields. nih.gov Similarly, the use of Polyethylene Glycol (PEG) as a recyclable solvent and catalysts like ceric ammonium (B1175870) nitrate (B79036) or zinc triflate presents a greener alternative to conventional methods. chemmethod.com
Energy-Efficient Synthesis: The application of microwave irradiation and ultrasound-assisted synthesis represents a significant step forward. researchgate.netnih.gov These techniques can dramatically reduce reaction times, improve energy efficiency, and often lead to higher yields and purer products compared to conventional heating methods. nih.gov
One-Pot and Multi-Component Reactions: Designing synthetic routes as one-pot, multi-component reactions is a major goal for sustainability. chemmethod.comjocpr.com Such strategies, which involve the condensation of precursors like o-phenylenediamine (B120857) with appropriate aldehydes or carboxylic acids in a single step, reduce waste by minimizing intermediate isolation and purification steps. chemmethod.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Benzimidazoles
| Feature | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Solvents | Often hazardous organic solvents | Water, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DES), Solvent-free conditions chemmethod.comnih.gov |
| Catalysts | Strong acids, stoichiometric reagents | Green catalysts (e.g., ceric ammonium nitrate, zinc triflate), organocatalysts chemmethod.comnih.gov |
| Energy Source | Prolonged heating/reflux | Microwave irradiation, Ultrasound researchgate.netnih.gov |
| Efficiency | Multi-step, requires intermediate isolation | One-pot reactions, tandem strategies chemmethod.comnih.gov |
| Environmental Impact | Higher waste generation, use of toxic substances | Reduced waste, use of renewable materials, atom economy chemmethod.comresearchgate.net |
Integration of Advanced Analytical Techniques for Comprehensive Characterization
While standard techniques like NMR, IR, and mass spectrometry are fundamental, future research will benefit from the integration of more advanced analytical methods for a truly comprehensive characterization of this compound. A multi-faceted analytical approach ensures an unambiguous understanding of its structural, electronic, and topological properties.
Future characterization should routinely include:
High-Resolution Mass Spectrometry (HRMS): To unambiguously confirm the elemental composition and structure of the parent compound and its novel derivatives. nih.govmdpi.com
Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be crucial for the structural elucidation of complex derivatives.
Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be employed to examine intra- and intermolecular interactions based on electron density. nih.gov Other methods like Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide deeper insights into non-covalent interactions and the distribution of bonding and non-bonding electrons. nih.gov
Table 2: Advanced Analytical Techniques for In-Depth Characterization
| Technique | Information Provided | Relevance to Future Research |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental formula. | Essential for confirming the identity of newly synthesized derivatives. nih.govmdpi.com |
| 2D-NMR (COSY, HSQC, HMBC) | Details covalent structure and connectivity between atoms. | Crucial for unambiguous structure determination of complex derivatizations. |
| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. nih.govmdpi.com | Characterizing the chromophoric system and its modifications upon derivatization. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Describes the nature of chemical bonds and non-covalent interactions. nih.gov | Understanding crystal packing, polymorphism, and intermolecular forces. |
| Electron Localization Function (ELF) / Localized Orbital Locator (LOL) | Maps electron pair localization in the molecule. nih.gov | Visualizing covalent bonds and lone pairs, which is key to understanding reactivity. |
Advancements in Computational Chemistry for Predictive Modeling and Understanding
Computational chemistry is poised to play a transformative role in guiding the future research of this compound. By simulating molecular properties and interactions, in silico methods can accelerate the design of new derivatives and predict their behavior, saving significant time and resources.
Key computational approaches for future studies include:
Density Functional Theory (DFT): DFT calculations are invaluable for optimizing molecular geometry and predicting a wide range of properties. nih.govresearchgate.net Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can elucidate electronic transition properties and chemical reactivity, while Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These predictive models establish correlations between molecular structures (described by descriptors) and their physicochemical properties or biological activities. nih.govresearchgate.net Future QSPR models could be developed to predict properties like solubility, lipophilicity, and binding affinity for this compound derivatives.
Molecular Docking and Dynamics: These simulations are critical for understanding how the molecule might interact with biological targets. nih.gov Molecular docking can predict the binding pose and affinity of the compound within a protein's active site, while molecular dynamics simulations can assess the stability of the resulting complex over time. nih.gov
Table 3: Predictive Modeling and Computational Chemistry Applications
| Computational Method | Predicted Properties & Insights | Future Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies (IR), electronic spectra (UV-Vis), HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP). nih.govresearchgate.net | Guiding synthetic efforts by predicting reactivity and spectroscopic signatures. |
| QSPR/QSAR | Solubility, intrinsic viscosity, refractive index, thermodynamic properties (enthalpy of formation). researchgate.netresearchgate.net | Rational design of derivatives with desired physicochemical properties. |
| Molecular Docking | Binding affinity and interaction modes with biological targets (e.g., enzymes, receptors). nih.gov | Screening virtual libraries of derivatives to identify promising candidates for specific applications. |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes over time. nih.gov | Validating docking results and understanding the dynamic behavior of the molecule in a biological environment. |
| Collision Cross Section (CCS) Prediction | Provides information on the size and shape of the ion in the gas phase. uni.lu | Aiding in compound identification in complex mixtures when coupled with ion mobility-mass spectrometry. |
Exploration of New Chemical Reactivity Patterns and Derivatizations
The benzimidazole (B57391) scaffold is a versatile platform for chemical modification. nih.govrsc.orgresearchgate.net A significant future direction for this compound is the exploration of its reactivity to create novel derivatives with potentially enhanced or new functionalities.
Emerging research will likely focus on:
N-Functionalization: Alkylation or acylation at the N-1 position of the benzimidazole ring can be explored to introduce a variety of functional groups, which can modulate the molecule's steric and electronic properties.
Amide Coupling: The secondary amine of the isopropylamino group is a key site for derivatization. Coupling this amine with various carboxylic acids (including those from other pharmacologically active molecules like profens) can create hybrid amide compounds. nih.govmdpi.comnih.gov This strategy aims to combine the features of two different pharmacophores into a single molecule. nih.gov
Reactions at the Benzene (B151609) Ring: Electrophilic substitution reactions, such as nitration or halogenation, on the benzene portion of the benzimidazole core could yield new derivatives, although the reactivity will be influenced by the existing substituents. researchgate.net
Synthesis of Hybrid Molecules: A promising strategy involves linking the this compound core to other heterocyclic systems (e.g., triazoles, quinolines, thiophenes) to generate hybrid molecules. mdpi.comozguryayinlari.com This approach has been successful in creating compounds with a broad spectrum of activities. ozguryayinlari.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
